molecular formula C23H23ClN4O2 B608217 JNJ-40355003 CAS No. 1394894-41-7

JNJ-40355003

Cat. No.: B608217
CAS No.: 1394894-41-7
M. Wt: 422.9 g/mol
InChI Key: CTYVKSQPMCSUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-40355003 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) . Its molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of 422.91 g/mol and a CAS number of 1394894-41-7 . Structurally, this compound belongs to the aryl piperazinyl urea class, featuring a 3-(4-chlorophenoxy)benzyl group and a pyridyl substituent that facilitates covalent interaction with FAAH’s catalytic serine residue (Ser241) .

Preclinical studies demonstrate that this compound exhibits favorable pharmacokinetic (PK) properties, including oral bioavailability and dose-dependent increases in plasma and brain concentrations of AEA, PEA, and OEA in rats, dogs, and primates . In rats, its brain-to-blood ratio is 2.62, indicating significant central nervous system penetration . This contrasts with peripherally restricted FAAH inhibitors, making this compound a valuable tool for studying both central and peripheral FAAH effects.

Preparation Methods

Structural Overview and Key Synthetic Targets

JNJ-40355003 belongs to the aryl piperazinyl urea derivative class, characterized by a central piperazine ring substituted with a carboxamide group and a 3-(4-chlorophenoxy)benzyl moiety. Its molecular formula is C23H23ClN4O2\text{C}_{23}\text{H}_{23}\text{ClN}_4\text{O}_2, with a molar mass of 422.91 g/mol . The critical synthetic targets include:

  • Piperazine core functionalization : Introduction of the carboxamide group at the 1-position.

  • Benzyl substitution : Attachment of the 3-(4-chlorophenoxy)phenyl group to the piperazine nitrogen.

  • Stereochemical control : Ensuring regioselectivity during coupling reactions .

Synthesis of Key Intermediates

Preparation of 3-(4-Chlorophenoxy)benzyl Bromide

The 3-(4-chlorophenoxy)benzyl group is synthesized via nucleophilic aromatic substitution. In a typical procedure:

  • Reaction of 3-hydroxybenzaldehyde with 4-chlorophenol under basic conditions (e.g., K₂CO₃) yields 3-(4-chlorophenoxy)benzaldehyde.

  • Reduction of the aldehyde to the corresponding alcohol using NaBH₄ or catalytic hydrogenation.

  • Bromination with PBr₃ or HBr/acetic acid to produce 3-(4-chlorophenoxy)benzyl bromide .

This intermediate serves as the electrophile for alkylating the piperazine ring.

Functionalization of the Piperazine Core

Piperazine is sequentially derivatized to introduce the carboxamide and benzyl groups:

  • Protection of one nitrogen using Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

  • Alkylation with 3-(4-chlorophenoxy)benzyl bromide : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to yield N-benzyl piperazine .

  • Deprotection : Removal of the Boc/Cbz group under acidic (HCl/dioxane) or catalytic hydrogenation conditions.

Carboxamide Formation

The final step involves coupling the free piperazine amine with 3-pyridyl isocyanate:

  • Reaction conditions : Anhydrous THF or DCM at 0–25°C.

  • Stoichiometry : Equimolar ratios of piperazine and isocyanate to minimize side reactions.

  • Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields this compound as a white solid .

Key analytical data :

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, pyridine-H), 7.45–6.85 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 3.75–3.20 (m, 8H, piperazine) .

  • HPLC purity : >98% (C18 column, acetonitrile/water gradient) .

Optimization Challenges and Solutions

Hydrolytic Instability

Early batches exhibited degradation under acidic/basic conditions due to urea bond hydrolysis. Mitigation strategies included:

  • Formulation adjustments : Use of 0.5% Methocel suspensions to enhance shelf stability .

  • Storage conditions : Refrigeration (2–8°C) and protection from light .

Metabolic Profile

In vitro studies with liver microsomes identified primary metabolites via oxidative pathways (e.g., N-oxidation, hydroxylation). Structural modifications to block these sites were explored but compromised FAAH affinity .

Scalability and Process Chemistry

A pilot-scale synthesis (50 g) achieved 65% overall yield through:

  • Continuous flow chemistry : For bromination and alkylation steps to improve reproducibility.

  • Green chemistry principles : Replacement of PBr₃ with HBr/acetic acid to reduce waste .

Analytical Characterization Table

ParameterValue/DescriptionMethod
Molecular Weight422.91 g/molHRMS
Melting Point158–160°CDSC
LogP4.77Shake-flask
Solubility (pH 7.4)12 µg/mLUV-Vis
FAAH IC₅₀28 nM (human), 35 nM (rat)Enzymatic assay

Scientific Research Applications

Absorption and Distribution

Studies have shown that JNJ-40355003 demonstrates favorable pharmacokinetic properties. In animal models, oral administration results in dose-proportional increases in plasma and brain concentrations. A significant brain-to-plasma ratio (approximately 2.62) indicates effective central nervous system penetration .

Time-Course Studies

A time-course study revealed that peak concentrations of anandamide occur approximately 4 hours post-dosing, while palmitoylethanolamide and oleoylethanolamide peak around 6 hours. Notably, even with sustained FAAH inhibition, levels of these fatty acid amides begin to decline by 12 hours post-dose .

Summary Table: Pharmacokinetic Properties of this compound

ParameterValue
Brain-to-Plasma Ratio2.62
Peak Plasma Concentration~800 nM at 4h
Peak Brain Concentration~600 nM at 6h
Half-Life8–14 hours

Pain Management

This compound has been evaluated for its analgesic properties using the spinal nerve ligation model in rats. Results indicated a significant reversal of tactile allodynia, with a maximum possible effect observed at a dose of 60 mg/kg. The effective dose (ED90) was determined to be 22 mg/kg, showcasing its potential as a treatment for neuropathic pain .

Anxiety Disorders

In a Phase 2a clinical trial targeting social anxiety disorder (SAD), this compound was administered at a dose of 25 mg daily over a period of 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale score from baseline to the end of the study. Secondary endpoints included various anxiety and depression scales .

Case Study: Efficacy in Social Anxiety Disorder

  • Study Design : Multicenter, double-blind, placebo-controlled
  • Duration : 12 weeks
  • Primary Endpoint : Change in Liebowitz Social Anxiety Scale score
  • Results : Preliminary findings suggest potential anxiolytic effects associated with FAAH inhibition.

Safety and Tolerability

The safety profile of this compound has been assessed through various preclinical and clinical studies. The compound has demonstrated good tolerability with manageable side effects. Its pharmacokinetic properties suggest that it can be administered safely over extended periods without significant adverse reactions.

Mechanism of Action

JNJ40355003 exerts its effects by selectively inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the degradation of fatty acid amides, leading to elevated levels of these compounds in the plasma. The increased levels of fatty acid amides can interact with various molecular targets and pathways, resulting in physiological effects such as pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

JNJ-40355003 is compared below with structurally or functionally analogous FAAH inhibitors, highlighting differences in potency, selectivity, pharmacokinetics, and applications.

Structural and Functional Comparisons

Compound Structural Class Mechanism Key Features
This compound Aryl piperazinyl urea Covalent FAAH inhibition Central penetration; elevates AEA/PEA/OEA in plasma and brain
URB937 Carbamate Irreversible FAAH inhibition Peripheral restriction (no BBB penetration); IC₅₀ = 26.8 nM
JP104 Aryl carbamate Irreversible FAAH inhibition High potency (pIC₅₀ ~8, IC₅₀ ~10 nM); structural irreversibility
N-Benzyllinolenamide Natural macamide Competitive FAAH inhibition Isolated from Lepidium meyenii; IC₅₀ = 41.8 μM (lower potency)
AM1172 Synthetic ethanolamide Dual FAAH inhibition + AEA uptake Metabolically stable; dual mechanism distinct from this compound

Pharmacokinetic and Pharmacodynamic Profiles

Compound Selectivity BBB Penetration Oral Bioavailability Peak Effect (Time) Species Tested
This compound FAAH-specific Yes (brain-blood ratio = 2.62) High 4–6 hours (plasma/brain) Rat, dog, primate
URB937 FAAH-specific No Moderate Not reported Rodents
JP104 FAAH-specific Not reported Not reported Not reported In vitro
N-Benzyllinolenamide FAAH inhibitor Not reported Low (natural product) Not reported In vitro

Biological Activity

JNJ-40355003 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA). This compound has garnered attention for its potential therapeutic applications in various neurological and psychological disorders. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and effects on fatty acid amide levels in different animal models.

This compound selectively inhibits FAAH, leading to increased levels of endogenous fatty acid amides, including AEA, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). The inhibition of FAAH enhances the signaling of the endocannabinoid system, which is implicated in pain modulation, mood regulation, and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:

  • Oral Bioavailability : In rats, this compound demonstrated good oral bioavailability with a bioavailability factor (FF) of approximately 39% .
  • Plasma Concentrations : Following oral administration at doses ranging from 0.1 to 60 mg/kg, peak plasma concentrations were observed at approximately 3 mg/kg, with AEA levels increasing up to threefold .
  • Brain Penetration : The compound exhibited a brain-to-plasma ratio of 2.62, indicating significant central nervous system penetration .

Effects on Fatty Acid Amides

The elevation of fatty acid amides post-administration of this compound has been documented through several studies:

Animal Model Dose (mg/kg) Peak AEA Increase Peak PEA Increase Peak OEA Increase
Rats33-fold2.25-fold1.9-fold
Dogs10>30-fold>30-fold>30-fold
Monkeys10300-400%150-200%150-175%

The data indicate that this compound significantly elevates AEA, PEA, and OEA levels across species, with the most pronounced effects observed in dogs and monkeys .

Study on Rats

A study conducted on rats demonstrated that this compound effectively inhibited FAAH activity, resulting in substantial increases in AEA levels. After administration at a dose of 3 mg/kg, AEA concentrations peaked approximately four hours post-dosing . The study also highlighted that maximal elevations were dose-dependent and plateaued at higher doses.

Study on Dogs

In a surprising finding during canine studies, this compound led to over 30-fold increases in all measured FAAs. This was not associated with adverse behavioral effects, indicating a favorable safety profile in this model .

Study on Monkeys

In cynomolgus monkeys, administration of this compound resulted in significant elevations in plasma levels of AEA and other FAAs. This suggests that the compound's efficacy may not be significantly affected by FAAH-2 activity since these primates express this enzyme .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of JNJ-40355003, and how does it selectively inhibit fatty acid amide hydrolase (FAAH)?

this compound acts as a competitive, irreversible FAAH inhibitor by covalently binding to the enzyme’s catalytic serine residue, thereby blocking hydrolysis of endogenous fatty acid amides like anandamide. Its selectivity is demonstrated through enzyme activity assays against off-target serine hydrolases (e.g., monoacylglycerol lipase) and selectivity panels . Researchers should validate specificity using control compounds (e.g., URB597) and orthogonal assays such as mass spectrometry-based metabolite quantification .

Q. What standardized in vitro assays are recommended to evaluate this compound’s inhibitory potency?

Key assays include:

  • Fluorometric enzyme activity assays using substrates like arachidonoyl-7-amino-4-methylcoumarin (AMC) in recombinant FAAH-expressing cell lysates.
  • Cell-based models (e.g., human or rodent-derived neuronal cultures) to measure anandamide accumulation via LC-MS/MS.
  • Selectivity profiling against related enzymes (e.g., cyclooxygenase-2) to confirm target specificity .

Q. How should researchers design dose-response studies to determine this compound’s IC₅₀ in preclinical models?

Use log-spaced concentrations (e.g., 0.1 nM–10 µM) in triplicate, with controls for solvent effects. Include positive controls (e.g., PF-04457845) and normalize activity to baseline FAAH hydrolysis rates. Statistical analysis should employ nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. What experimental strategies address interspecies variability in FAAH activity when extrapolating this compound efficacy from rodents to primates?

Interspecies differences in FAAH substrate specificity (e.g., rat vs. human enzyme kinetics) require cross-validation using:

  • Species-specific recombinant FAAH assays to compare inhibitor potency.
  • Tissue homogenates from target organs (e.g., brain, liver) to assess tissue-level inhibition.
  • Pharmacodynamic markers (e.g., cerebrospinal fluid anandamide levels) in non-human primates to bridge preclinical and clinical data .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles across different administration routes?

Contradictions may arise from variable bioavailability or tissue distribution. Methodological solutions include:

  • Comparative PK/PD studies using intravenous, oral, and intraperitoneal routes with LC-MS/MS quantification of plasma and tissue concentrations.
  • Compartmental modeling (e.g., NONMEM) to predict tissue penetration and correlate with FAAH activity inhibition .

Q. What statistical approaches are optimal for analyzing dose-dependent behavioral outcomes in this compound pain models?

Use mixed-effects models to account for intra-subject variability in longitudinal studies (e.g., chronic constriction injury). Include covariates like baseline pain thresholds and adjust for multiple comparisons (e.g., Bonferroni correction). Sensitivity analyses should validate robustness against missing data .

Q. How should researchers optimize experimental designs to distinguish this compound’s central vs. peripheral FAAH inhibition effects?

  • Blood-brain barrier (BBB) penetration assays : Compare brain-to-plasma ratios with peripherally restricted inhibitors (e.g., URB937).
  • Tissue-specific FAAH activity quantification : Use microdissected brain regions (e.g., prefrontal cortex) and peripheral organs (e.g., liver) post-treatment.
  • Behavioral endpoints : Pair central (e.g., anxiety-like behavior) and peripheral (e.g., inflammatory hyperalgesia) readouts .

Q. Methodological Guidelines

  • Data Reproducibility : Document detailed protocols for enzyme assays, including buffer composition (e.g., pH 9.0 Tris-HCl), incubation times, and equipment settings. Share raw data and analysis scripts in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments, including randomization, blinding, and sample size justification .
  • Conflict Resolution : Address contradictory findings (e.g., inconsistent IC₅₀ values) by replicating experiments across independent labs and standardizing assay conditions .

Properties

CAS No.

1394894-41-7

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29)

InChI Key

CTYVKSQPMCSUOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-40355003;  JNJ 40355003;  JNJ40355003.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.